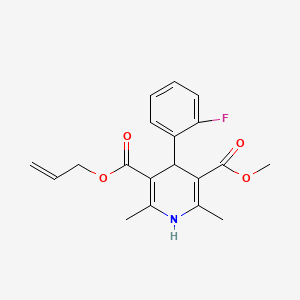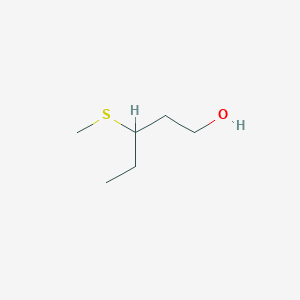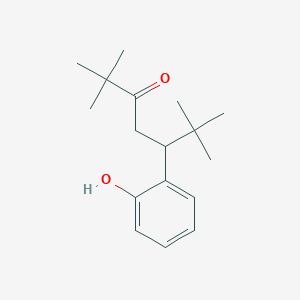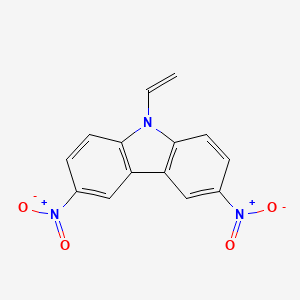
Beryllium--vanadium (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium–vanadium (2/1) is a compound consisting of two parts beryllium and one part vanadium. Beryllium is a lightweight metal known for its high stiffness, thermal stability, and resistance to corrosion. Vanadium, on the other hand, is a transition metal known for its ability to form stable compounds and its use in strengthening steel. The combination of these two metals results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of beryllium–vanadium (2/1) can be achieved through various synthetic routes. One common method involves the use of spark plasma sintering technique. This method includes the following steps:
Material Proportioning: The appropriate amounts of beryllium and vanadium are measured and mixed.
Sintering: The mixture is subjected to spark plasma sintering, which involves applying a pulsed electric current to the powder mixture under pressure. This process significantly shortens the sintering time and allows for low-temperature sintering, which helps in maintaining the properties of the metals.
Polishing: The sintered material is then polished to achieve the desired surface finish.
Industrial Production Methods
In industrial settings, the production of beryllium–vanadium (2/1) often involves large-scale sintering processes. The use of advanced techniques such as spark plasma sintering ensures efficient production with minimal energy consumption and high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
Beryllium–vanadium (2/1) undergoes various chemical reactions, including:
Oxidation: Both beryllium and vanadium can react with oxygen to form oxides.
Reduction: Vanadium can be reduced from its higher oxidation states to lower ones using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one element is replaced by another in the compound.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents under controlled conditions.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
Oxidation: Beryllium oxide (BeO) and vanadium oxides (V2O5, VO2).
Reduction: Lower oxidation state vanadium compounds.
Substitution: New compounds with substituted elements.
Applications De Recherche Scientifique
Beryllium–vanadium (2/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Medicine: Investigated for its potential use in medical devices and treatments due to its biocompatibility.
Mécanisme D'action
The mechanism by which beryllium–vanadium (2/1) exerts its effects involves the coordination of beryllium and vanadium ions with various biomolecules. Beryllium ions, for example, can interact with proteins and other biomolecules, leading to changes in their structure and function . Vanadium ions can participate in redox reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Beryllium–titanium (2/1): Similar in terms of lightweight and high strength but differs in its chemical reactivity and applications.
Vanadium–chromium (2/1): Shares some properties with beryllium–vanadium (2/1) but has different oxidation states and reactivity.
Uniqueness
Beryllium–vanadium (2/1) is unique due to its combination of high strength, low weight, and resistance to oxidation and radiation. These properties make it particularly valuable in high-performance applications such as aerospace and nuclear industries.
Propriétés
Numéro CAS |
37195-71-4 |
|---|---|
Formule moléculaire |
Be2V |
Poids moléculaire |
68.9659 g/mol |
InChI |
InChI=1S/2Be.V |
Clé InChI |
OXMGAFVJAVMKOA-UHFFFAOYSA-N |
SMILES canonique |
[Be].[Be].[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Trimethyl[(trichlorogermyl)oxy]silane](/img/structure/B14659536.png)


![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)




![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)

